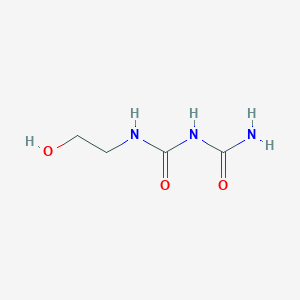
N-(2-Hydroxyethyl)-2-imidodicarbonic diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)-2-imidodicarbonic diamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of an imidodicarbonic diamide core with a hydroxyethyl substituent, which imparts specific chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-2-imidodicarbonic diamide typically involves the reaction of imidodicarbonic diamide with 2-hydroxyethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as zinc-doped calcium oxide can further improve the reaction rate and selectivity . The final product is typically subjected to rigorous quality control measures to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-2-imidodicarbonic diamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidodicarbonic diamide core can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The hydroxyethyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as aldehydes, carboxylic acids, amines, and halogenated compounds.
Scientific Research Applications
N-(2-Hydroxyethyl)-2-imidodicarbonic diamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-2-imidodicarbonic diamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. The imidodicarbonic diamide core can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms .
Comparison with Similar Compounds
N-(2-Hydroxyethyl)-2-imidodicarbonic diamide can be compared with other similar compounds, such as:
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: This compound has multiple hydroxyethyl groups, which can enhance its solubility and reactivity.
Methyldiethanolamine: Known for its use in gas treating, this compound has similar hydroxyethyl groups but differs in its core structure and applications.
N-(2-Hydroxyethyl)aniline: This compound is used in the synthesis of polymers and has distinct electrical properties compared to this compound.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts unique chemical and biological properties.
Properties
CAS No. |
86147-06-0 |
|---|---|
Molecular Formula |
C4H9N3O3 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
1-carbamoyl-3-(2-hydroxyethyl)urea |
InChI |
InChI=1S/C4H9N3O3/c5-3(9)7-4(10)6-1-2-8/h8H,1-2H2,(H4,5,6,7,9,10) |
InChI Key |
WTLONVBIHKMSHB-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NC(=O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


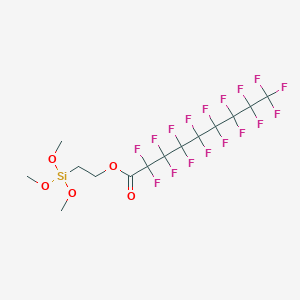
methanolate](/img/structure/B14423441.png)
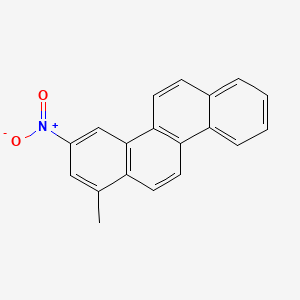
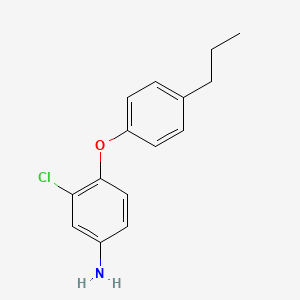
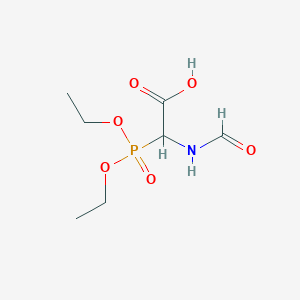


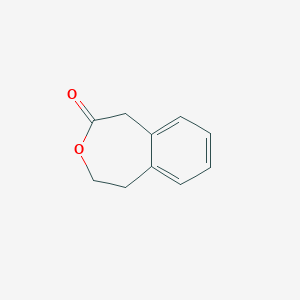
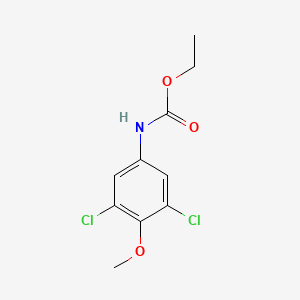
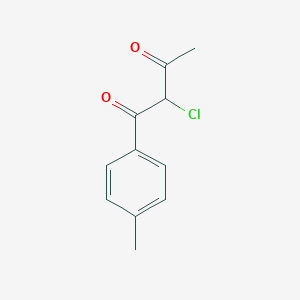
![2-Oxa-1,5-diazaspiro[5.5]undecan-4-one](/img/structure/B14423518.png)
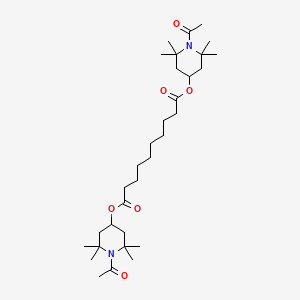
![(5R)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]dec-3-ene](/img/structure/B14423527.png)
![1-Fluoro-4-iodobicyclo[2.2.1]heptane](/img/structure/B14423529.png)
